molecular formula C20H17BrN2O5S B300696 2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Cat. No. B300696
M. Wt: 477.3 g/mol
InChI Key: FJUDRVYUJQCREI-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide is a thiazolidinone compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The exact mechanism of action of 2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and proteins that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of various diseases. It has also been shown to improve glucose metabolism and insulin sensitivity, which makes it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide in lab experiments is its low toxicity. It has also been shown to be stable under various conditions, which makes it a reliable compound for research purposes. However, one of the limitations is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide. One of the most promising directions is in the development of new cancer therapies. Studies have shown that this compound has potent anticancer properties and could potentially be used in combination with other drugs to improve treatment outcomes. It could also be studied further for its potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
In conclusion, this compound is a promising thiazolidinone compound that has potential applications in scientific research. Its anticancer properties, ability to reduce oxidative stress and inflammation, and potential use in the treatment of diabetes and Alzheimer's disease make it an exciting area of study. However, more research is needed to fully understand its mechanism of action and to identify any potential limitations or side effects.

Synthesis Methods

The synthesis of 2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been reported in various research articles. One of the most common methods involves the reaction of 2-bromo-5-ethoxy-4-hydroxybenzaldehyde with thiourea and phenylacetic acid in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain the final compound.

Scientific Research Applications

2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of various cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and diabetes.

properties

Molecular Formula

C20H17BrN2O5S

Molecular Weight

477.3 g/mol

IUPAC Name

2-[(5Z)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C20H17BrN2O5S/c1-2-28-16-8-12(14(21)10-15(16)24)9-17-19(26)23(20(27)29-17)11-18(25)22-13-6-4-3-5-7-13/h3-10,24H,2,11H2,1H3,(H,22,25)/b17-9-

InChI Key

FJUDRVYUJQCREI-MFOYZWKCSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)Br)O

SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)Br)O

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)Br)O

Origin of Product

United States

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